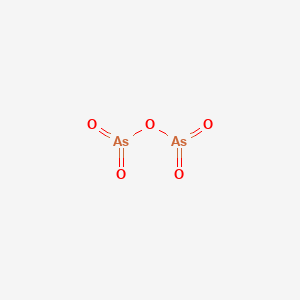

![molecular formula C8H7FN2O B151809 (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol CAS No. 39811-07-9](/img/structure/B151809.png)

(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

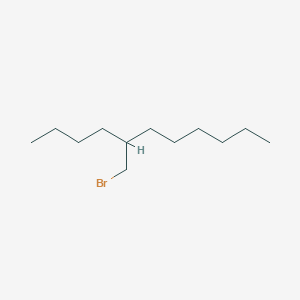

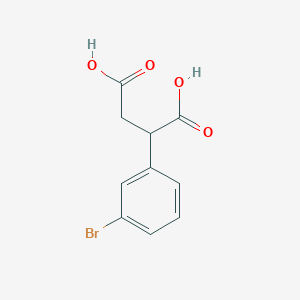

“(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol” is a chemical compound with the CAS Number: 39811-07-9 . It has a molecular weight of 166.15 and its IUPAC name is (5-fluoro-1H-benzimidazol-2-yl)methanol . The compound is a solid at room temperature .

Synthesis Analysis

The synthesis of imidazole compounds, including “(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol”, has been a topic of interest in the field of organic chemistry . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known to show both acidic and basic properties .Molecular Structure Analysis

The molecular structure of “(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol” can be represented by the InChI code: 1S/C8H7FN2O/c9-5-1-2-6-7(3-5)11-8(4-12)10-6/h1-3,12H,4H2,(H,10,11) . This indicates the presence of a benzimidazole ring with a fluoro group at the 5th position and a methanol group attached to the 2nd position of the imidazole ring .Physical And Chemical Properties Analysis

“(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol” is a solid at room temperature . The compound should be stored in a dry environment at a temperature between 2-8°C .Scientific Research Applications

Single-Molecule Magnets

This compound is used in the synthesis of Co (II) cubane complexes which behave as single-molecule magnets. These have significant implications in data storage technologies due to their magnetic properties at very low temperatures (TB > 2 K) with high barriers to magnetization reversal (Ueff / kB 21–27 K) and relaxation times (τ0 = 1.3 × 10−9 and 9.7 × 10−9 s) .

Water Electro-Oxidation Catalysts

It serves as a precursor for creating a cobalt catalyst used for water electro-oxidation at neutral pH. This has applications in energy conversion and storage, with an overpotential of 390 mV and a turnover frequency of 1.83 s−1 .

Fluorophores and Near-Infrared Dyes

The compound is also utilized in the development of red-emitting fluorophores with high quantum yields (~0.96) and near-infrared dyes with absorption maxima near 950 nm. These are important in bioimaging and sensing applications .

Cytotoxic Agents

Researchers have explored its use as cytotoxic and apoptosis-inducing agents . This has potential applications in cancer therapy, where inducing apoptosis in cancer cells is a key strategy .

Antimicrobial Activity

Derivatives of this compound have shown antimicrobial activity , which is crucial in the development of new antibiotics and antiseptics to combat resistant strains of bacteria .

Proton Pump Inhibitors

It’s related to compounds like omeprazole, which are used as proton pump inhibitors in the treatment of gastrointestinal conditions such as acid reflux .

Anti-Hypertensive Drugs

The structure is similar to that found in anti-hypertensive drugs like candesartan and telmisartan, indicating potential applications in cardiovascular disease management .

Anthelmintics

Its framework is comparable to that of anthelmintics such as albendazole and mebendazole, suggesting uses in treating parasitic worm infections .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

The future directions for “(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol” and similar compounds could involve further exploration of their potential applications in various fields of research from medicine to materials science . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .

Mechanism of Action

Target of Action

Benzimidazole compounds are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

A related compound, a benzimidazole-based fluorescent probe, has been reported to detect fe3+/2+ ions . It’s possible that (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol may interact with its targets in a similar manner.

Pharmacokinetics

The compound is predicted to have high gi absorption and is bbb permeant . These properties suggest that the compound may have good bioavailability.

Result of Action

Benzimidazole compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol. Factors such as temperature, pH, and presence of other molecules can affect the compound’s stability and interaction with its targets. The compound is recommended to be stored in a dry environment at 2-8°C .

properties

IUPAC Name |

(6-fluoro-1H-benzimidazol-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O/c9-5-1-2-6-7(3-5)11-8(4-12)10-6/h1-3,12H,4H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFGVOSSDGZOYNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=N2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00587982 |

Source

|

| Record name | (6-Fluoro-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol | |

CAS RN |

39811-07-9 |

Source

|

| Record name | (6-Fluoro-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Indene-4-carboxaldehyde, 2,3,3a,4,5,7a-hexahydro-, [3aS-(3aalpha,4alpha,7abeta)]-(9CI)](/img/structure/B151734.png)

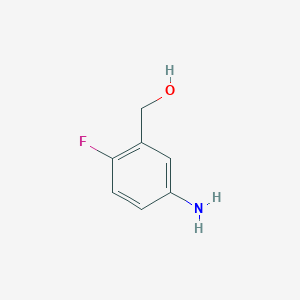

![2-methyl-4-nitro-1H-benzo[d]imidazol-5-ol](/img/structure/B151747.png)

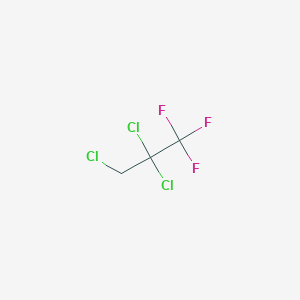

![4-[(2S)-4,4-bis(5-cyclohexyl-4-hydroxy-2-methylphenyl)butan-2-yl]-2-cyclohexyl-5-methylphenol](/img/structure/B151757.png)

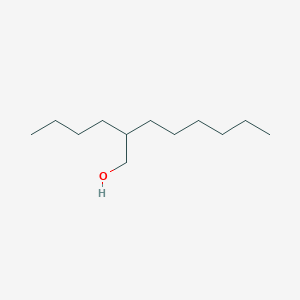

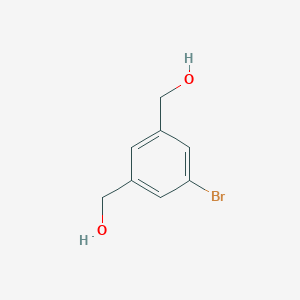

![(5-bromo-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B151761.png)